Antimicrobial Activity: Comparative MIC Values Against S. aureus and E. coli
1-Benzyl-4-(4-nitrophenyl)piperazine exhibits antimicrobial activity against both Staphylococcus aureus and Escherichia coli with a minimum inhibitory concentration (MIC) of 32 µg/mL . This places the compound as a moderately active antimicrobial scaffold. For comparison, optimized 1-(4-nitrophenyl)piperazine derivatives evaluated against S. aureus in a separate study demonstrated MIC values ranging from >100 µM (inactive) for most compounds to as low as 15.0-15.4 µM for the most active derivatives against mycobacterial strains [1]. The unsubstituted parent compound 1-(4-nitrophenyl)piperazine (CAS 6269-89-2) lacks the benzyl group and shows no direct antimicrobial activity data, but serves primarily as a synthetic intermediate for antifungal triazoles such as itraconazole [2]. The presence of the benzyl substituent in the target compound appears essential for conferring direct antimicrobial properties not observed in the simpler 4-nitrophenylpiperazine core.
| Evidence Dimension | Antimicrobial activity (MIC) |
|---|---|
| Target Compound Data | 32 µg/mL (against S. aureus and E. coli) |
| Comparator Or Baseline | 1-(4-nitrophenyl)piperazine derivatives: 15.0-15.4 µM against M. kansasii (most active derivatives); >100 µM against S. aureus (inactive derivatives) |
| Quantified Difference | Target compound is moderately active against S. aureus and E. coli (32 µg/mL) while unsubstituted 1-(4-nitrophenyl)piperazine lacks direct antimicrobial data; optimized derivatives achieve 2-3 fold lower MIC values but require additional structural elaboration |
| Conditions | Broth microdilution assay for target compound; comparable microdilution methodology for derivative series |
Why This Matters
This data positions 1-Benzyl-4-(4-nitrophenyl)piperazine as a moderately active antimicrobial scaffold that can serve as a starting point for further optimization, whereas the simpler 1-(4-nitrophenyl)piperazine core requires extensive derivatization to achieve antimicrobial activity.
- [1] Pospisilova, S. et al. (2019). Activity of N-Phenylpiperazine Derivatives Against Bacterial and Fungal Pathogens. Curr Protein Pept Sci, 20(11), 1119-1129. View Source
- [2] Building Block (BOC Sciences). 1-(4-Nitrophenyl)piperazine - CAS 6269-89-2. Product Description. View Source
